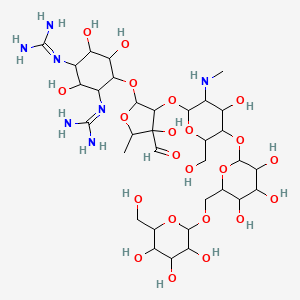

6'''-O-Mannopyranosyl mannosidostreptomycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6’‘’-O-Mannopyranosyl mannosidostreptomycin is a compound produced by Streptomyces sioyaensis MD753-C2 . It is an aminoglycoside antibiotic, similar to streptomycin, which is used to treat multi-drug resistant mycobacterium tuberculosis and various non-tuberculosis infections .

Molecular Structure Analysis

The molecular formula of 6’‘’-O-Mannopyranosyl mannosidostreptomycin is C33H59N7O22 . The molecular weight is 905.86 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

The boiling point of 6’‘’-O-Mannopyranosyl mannosidostreptomycin is predicted to be 1174.9±75.0 °C and its density is predicted to be 2.07±0.1 g/cm3 . The pKa value is predicted to be 11.51±0.70 .科学的研究の応用

Antibiotic Production and Structural Elucidation

6'''-O-Mannopyranosyl mannosidostreptomycin has been identified in the culture filtrate of Streptomyces sioyaensis, a new streptomycin-producer. This antibiotic has been isolated and characterized, highlighting its importance in the field of microbial antibiotic production (Ikeda et al., 1985).

Antibiotic Resistance and Inactivation

Research has shown that mannosidostreptomycin, a biologically active analog of streptomycin, is not inactivated by adenylation, a process that can lead to antibiotic resistance. This characteristic suggests its potential in overcoming antibiotic resistance mechanisms (Gerzon, 1970).

Enzymatic Transformation

Mannosidostreptomycin hydrolase, an enzyme identified in Streptomyces griseus, is responsible for converting mannosidostreptomycin to streptomycin. This enzymatic process involves the hydrolytic removal of the mannose moiety, underlining the biochemical transformations of antibiotics in microbial systems (Inamine & Demain, 1975).

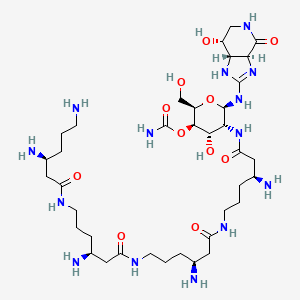

Lipoglycopeptide Antibiotics

The biosynthesis of mannopeptimycins, a class of lipoglycopeptide antibiotics, involves mannosylation processes. These antibiotics show potential against multidrug-resistant pathogens, indicating the significance of mannosylated compounds in developing new antibacterial agents (Magarvey et al., 2006).

Antimicrobial Evaluation

Studies on methyl alpha-D-mannopyranoside derivatives, related to mannosidostreptomycin, have demonstrated antimicrobial properties. This research contributes to understanding the potential of mannosylated compounds in treating infectious diseases (Yasmin et al., 2021).

Biosynthetic Pathways

Research on the biosynthetic origins of hygromycin A, an antibiotic produced by Streptomyces hygroscopicus, has provided insights into the role of mannose in antibiotic biosynthesis. This study aids in understanding the complex biosynthetic pathways involving mannosylated compounds (Habib et al., 2003).

特性

IUPAC Name |

2-[3-(diaminomethylideneamino)-4-[4-formyl-4-hydroxy-3-[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59N7O22/c1-7-33(54,6-43)26(30(56-7)61-25-12(40-32(36)37)16(46)11(39-31(34)35)17(47)21(25)51)62-27-13(38-2)18(48)24(9(4-42)58-27)60-29-23(53)20(50)15(45)10(59-29)5-55-28-22(52)19(49)14(44)8(3-41)57-28/h6-30,38,41-42,44-54H,3-5H2,1-2H3,(H4,34,35,39)(H4,36,37,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKSUQAETDPAAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)NC)(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59N7O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905728 |

Source

|

| Record name | N,N'-(4-{[Hexopyranosyl-(1->6)hexopyranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

905.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'''-O-Mannopyranosyl mannosidostreptomycin | |

CAS RN |

100759-54-4 |

Source

|

| Record name | 6'''-O-Mannopyranosyl mannosidostreptomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100759544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(4-{[Hexopyranosyl-(1->6)hexopyranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1212574.png)

![5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole](/img/structure/B1212582.png)